molecular formula C18H21ClO B14428108 4-[(4-tert-Butylphenyl)methyl]-2-chloro-6-methylphenol CAS No. 85911-55-3

4-[(4-tert-Butylphenyl)methyl]-2-chloro-6-methylphenol

Cat. No.: B14428108
CAS No.: 85911-55-3
M. Wt: 288.8 g/mol
InChI Key: XNZDVMUFXSBCOU-UHFFFAOYSA-N
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Description

4-[(4-tert-Butylphenyl)methyl]-2-chloro-6-methylphenol is an organic compound known for its unique structural properties and potential applications in various fields. This compound features a phenolic core substituted with a tert-butyl group, a methyl group, and a chlorine atom, making it a versatile molecule in synthetic chemistry and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-tert-Butylphenyl)methyl]-2-chloro-6-methylphenol typically involves a multi-step process. One common method includes the Friedel-Crafts alkylation of 4-tert-butylphenol with benzyl chloride, followed by chlorination and methylation reactions. The reaction conditions often require the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (DCM) to facilitate the reactions.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving overall efficiency.

Chemical Reactions Analysis

Types of Reactions

4-[(4-tert-Butylphenyl)methyl]-2-chloro-6-methylphenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The chlorine atom can be reduced to form the corresponding hydrocarbon.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or sodium thiolate (NaSR).

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of the corresponding hydrocarbon.

    Substitution: Formation of substituted phenols with various functional groups.

Scientific Research Applications

4-[(4-tert-Butylphenyl)methyl]-2-chloro-6-methylphenol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to its phenolic structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-[(4-tert-Butylphenyl)methyl]-2-chloro-6-methylphenol involves its interaction with cellular components. The phenolic group can donate hydrogen atoms, leading to the scavenging of free radicals and reduction of oxidative stress. The chlorine and tert-butyl groups contribute to the compound’s stability and lipophilicity, enhancing its ability to penetrate cell membranes and exert its effects.

Comparison with Similar Compounds

Similar Compounds

    4-tert-Butylphenol: Shares the tert-butyl group but lacks the chlorine and methyl substitutions.

    2,4-Di-tert-butylphenol: Contains two tert-butyl groups and is used as an antioxidant.

    4-tert-Butylcatechol: Features a catechol structure with a tert-butyl group.

Uniqueness

4-[(4-tert-Butylphenyl)methyl]-2-chloro-6-methylphenol is unique due to its specific combination of substituents, which confer distinct chemical and physical properties. The presence of the chlorine atom enhances its reactivity in substitution reactions, while the tert-butyl and methyl groups provide steric hindrance, influencing its overall stability and reactivity.

Properties

CAS No.

85911-55-3

Molecular Formula

C18H21ClO

Molecular Weight

288.8 g/mol

IUPAC Name

4-[(4-tert-butylphenyl)methyl]-2-chloro-6-methylphenol

InChI

InChI=1S/C18H21ClO/c1-12-9-14(11-16(19)17(12)20)10-13-5-7-15(8-6-13)18(2,3)4/h5-9,11,20H,10H2,1-4H3

InChI Key

XNZDVMUFXSBCOU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1O)Cl)CC2=CC=C(C=C2)C(C)(C)C

Origin of Product

United States

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